2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide
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Overview
Description
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic compound that features a thiazole ring, a quinoline moiety, and a phenylacetamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is the kidney-type glutaminase (KGA) . KGA is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various metabolic pathways .
Mode of Action
The compound, also known as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), acts as a potent inhibitor of KGA . BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex .
Biochemical Pathways
The inhibition of KGA by this compound affects the glutamine metabolism pathway. By inhibiting KGA, the conversion of glutamine to glutamate is reduced, which can impact various downstream processes, including the production of α-ketoglutarate, a key component of the citric acid cycle .
Result of Action
The inhibition of KGA by this compound can potentially limit the accumulation of excess glutamate, which may help minimize the loss of neurological function that accompanies brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of α-haloketones with thiourea. The phenylacetamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Quinoline Derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial properties.
Uniqueness
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is unique due to its combined structural features of thiazole, quinoline, and phenylacetamido groups, which contribute to its diverse biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGJPLQVGBYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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